molecular formula C16H12ClN3O2 B298108 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide

4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide

Cat. No. B298108
M. Wt: 313.74 g/mol
InChI Key: GTIVGRGTNCYAHM-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide, also known as CMNBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative of benzaldehyde and has a molecular weight of 326.78 g/mol.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, and this may be one of the mechanisms by which it exerts its anti-cancer effects.
Biochemical and Physiological Effects:
4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide has also been shown to have anti-inflammatory properties, and has been used in studies investigating the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide is its versatility. It has been used in a wide range of scientific research applications, including cancer research, environmental monitoring, and inflammation research. 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide is also relatively easy to synthesize, and can be obtained in high purity using established synthesis methods. However, one of the limitations of 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when using 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide in lab experiments.

Future Directions

There are numerous future directions for research involving 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide. One potential area of research is the development of new anti-cancer therapies based on the mechanism of action of 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide. Another area of research is the development of new fluorescent probes for the detection of metal ions in environmental monitoring. Further studies are also needed to investigate the potential toxicity of 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide and to determine safe dosage levels for lab experiments. Overall, 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide is a promising compound that has a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with cyanomethylhydrazine, followed by the addition of 4-hydroxybenzaldehyde. The product is then purified by recrystallization to obtain high purity 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide. This synthesis method has been well established and has been used in numerous studies to obtain 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide for research purposes.

Scientific Research Applications

4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide has been widely studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, and has been used in various studies to investigate the mechanism of action of cancer cells. 4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide has also been used as a fluorescent probe for the detection of metal ions, and has been shown to have potential applications in the field of environmental monitoring.

properties

Product Name

4-chloro-N'-[4-(cyanomethoxy)benzylidene]benzohydrazide

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H12ClN3O2/c17-14-5-3-13(4-6-14)16(21)20-19-11-12-1-7-15(8-2-12)22-10-9-18/h1-8,11H,10H2,(H,20,21)/b19-11+

InChI Key

GTIVGRGTNCYAHM-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)OCC#N

SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)OCC#N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)OCC#N

Origin of Product

United States

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